1H,3H-Pyrrolo[1,2-c]oxazol-3-one, tetrahydro-1,1-diphenyl-, (7aS)-
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Overview
Description
1H,3H-Pyrrolo[1,2-c]oxazol-3-one, tetrahydro-1,1-diphenyl-, (7aS)- is a complex organic compound known for its unique structural properties. This compound features a fused ring system that includes both pyrrole and oxazole rings, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,3H-Pyrrolo[1,2-c]oxazol-3-one, tetrahydro-1,1-diphenyl-, (7aS)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1H,3H-Pyrrolo[1,2-c]oxazol-3-one, tetrahydro-1,1-diphenyl-, (7aS)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
1H,3H-Pyrrolo[1,2-c]oxazol-3-one, tetrahydro-1,1-diphenyl-, (7aS)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1H,3H-Pyrrolo[1,2-c]oxazol-3-one, tetrahydro-1,1-diphenyl-, (7aS)- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another fused ring system with different biological activities.
Oxazolidinones: Known for their antibacterial properties.
Tetrahydroquinolines: Studied for their antioxidant and therapeutic effects.
Uniqueness
1H,3H-Pyrrolo[1,2-c]oxazol-3-one, tetrahydro-1,1-diphenyl-, (7aS)- is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H17NO2 |
---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
(7aS)-1,1-diphenyl-5,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazol-3-one |
InChI |
InChI=1S/C18H17NO2/c20-17-19-13-7-12-16(19)18(21-17,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13H2/t16-/m0/s1 |
InChI Key |
BEXXCWDIWBCVFX-INIZCTEOSA-N |
Isomeric SMILES |
C1C[C@H]2C(OC(=O)N2C1)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CC2C(OC(=O)N2C1)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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